molecular formula C24H28N2O6 B13390612 (S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid

(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid

Cat. No.: B13390612
M. Wt: 440.5 g/mol
InChI Key: QUVOWSUKHBRVIE-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino acids from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Boc Protection: The tert-butoxycarbonyl group is introduced to protect the secondary amine. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired peptide bond.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Substituted derivatives at the carbonyl carbon.

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used in peptide synthesis. The Fmoc and Boc groups serve as protective groups, allowing for the sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins.

Medicine

In medicine, synthetic peptides derived from this compound are used in drug development. These peptides can act as enzyme inhibitors, receptor agonists, or antagonists, providing therapeutic benefits.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Boc group protects the secondary amine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds.

Molecular Targets and Pathways

The compound targets amino acids and peptides, protecting them during synthesis. The pathways involved include the formation and cleavage of peptide bonds, facilitated by the protective groups.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid: Lacks the Boc group, making it less versatile in peptide synthesis.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar but lacks the methyl group, affecting its reactivity.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid: Contains an ethyl group instead of a methyl group, altering its steric properties.

Uniqueness

The presence of both Fmoc and Boc groups in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid makes it highly versatile for peptide synthesis. The methyl group adds to its reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)

InChI Key

QUVOWSUKHBRVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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